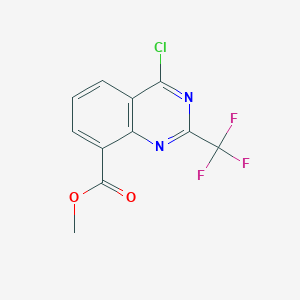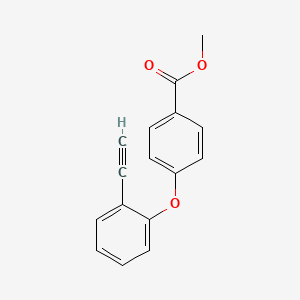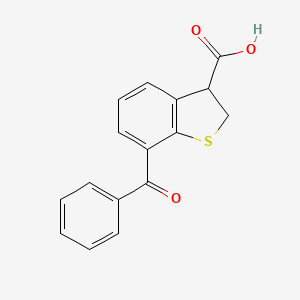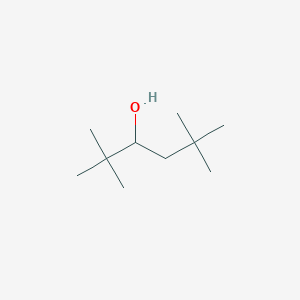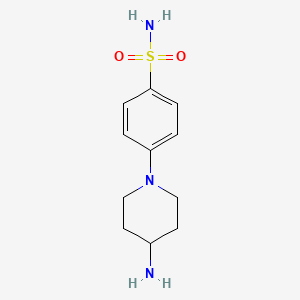
4-(4-Amino-piperidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-aminopiperidin-1-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The piperidine moiety in this compound adds to its structural complexity and potential biological activity. Benzenesulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminopiperidin-1-yl)benzenesulfonamide typically involves the reaction of 4-aminopiperidine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-aminopiperidine+benzenesulfonyl chloride→4-(4-aminopiperidin-1-yl)benzenesulfonamide+HCl
Industrial Production Methods
In an industrial setting, the synthesis of 4-(4-aminopiperidin-1-yl)benzenesulfonamide may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-aminopiperidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfinamides or thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-aminopiperidin-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(4-aminopiperidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in the treatment of glaucoma .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpiperazin-1-yl)benzenesulfonamide
- 4-(4-phenylpiperidin-1-yl)benzenesulfonamide
- 4-(4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide
Uniqueness
4-(4-aminopiperidin-1-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both the piperidine and benzenesulfonamide moieties. This combination imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-(4-aminopiperidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c12-9-5-7-14(8-6-9)10-1-3-11(4-2-10)17(13,15)16/h1-4,9H,5-8,12H2,(H2,13,15,16) |
InChI Key |
LMUFOHMKNDNMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
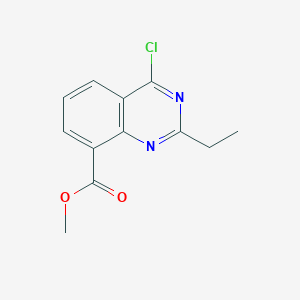
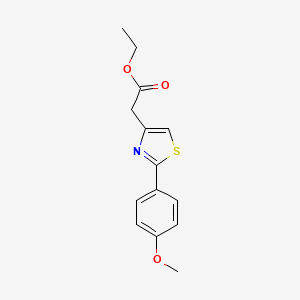

![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)


